molecular formula C11H14N2 B3050901 3-Ethyl-2-methyl-1h-indol-5-amine CAS No. 2964-26-3

3-Ethyl-2-methyl-1h-indol-5-amine

Cat. No. B3050901
CAS RN: 2964-26-3
M. Wt: 174.24 g/mol
InChI Key: PONABSJHNUEDMZ-UHFFFAOYSA-N
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Description

3-Ethyl-2-methyl-1h-indol-5-amine is a derivative of indole, a heterocyclic compound . Indole derivatives are known for their diverse biological activities and have been found in many important synthetic drug molecules . They are often used in the treatment of various disorders due to their ability to bind with high affinity to multiple receptors .


Synthesis Analysis

Indole derivatives can be synthesized using a variety of methods. One such method involves a one-pot, three-component protocol based on a Fischer indolisation–indole N-alkylation sequence . This procedure is rapid, operationally straightforward, and generally high yielding .


Molecular Structure Analysis

The molecular structure of 3-Ethyl-2-methyl-1h-indol-5-amine is characterized by an indole nucleus, which is also known as benzopyrrole . This nucleus contains a benzenoid ring and has 10 π-electrons, which makes it aromatic in nature .


Chemical Reactions Analysis

Indole derivatives, including 3-Ethyl-2-methyl-1h-indol-5-amine, are known to undergo a variety of chemical reactions. For instance, electrophilic substitution occurs readily on indole due to excessive π-electrons delocalization .

Mechanism of Action

The mechanism of action of indole derivatives is often related to their ability to bind with high affinity to multiple receptors . This makes them useful in the development of new therapeutic derivatives .

Future Directions

Indole derivatives, including 3-Ethyl-2-methyl-1h-indol-5-amine, have diverse biological activities and immeasurable potential to be explored for newer therapeutic possibilities . Future research could focus on synthesizing a variety of indole derivatives and investigating their biological activities.

properties

IUPAC Name

3-ethyl-2-methyl-1H-indol-5-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N2/c1-3-9-7(2)13-11-5-4-8(12)6-10(9)11/h4-6,13H,3,12H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PONABSJHNUEDMZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=C(NC2=C1C=C(C=C2)N)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90288214
Record name 3-ethyl-2-methyl-1h-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

174.24 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-Ethyl-2-methyl-1h-indol-5-amine

CAS RN

2964-26-3
Record name NSC54761
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54761
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 3-ethyl-2-methyl-1h-indol-5-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90288214
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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